2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Kinase inhibitor selectivity Transporter-mediated drug disposition Hepatic uptake

2-(2-Methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 950415-23-3) is a fully synthetic, small-molecule heterocycle built on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a purine bioisostere with broad utility in kinase inhibitor design. It possesses a molecular formula of C₁₇H₂₀N₄O and a molecular weight of 296.37 g·mol⁻¹.

Molecular Formula C17H20N4O
Molecular Weight 296.374
CAS No. 950415-23-3
Cat. No. B2478219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
CAS950415-23-3
Molecular FormulaC17H20N4O
Molecular Weight296.374
Structural Identifiers
SMILESCCCNC1=CC(=NC2=CC(=NN21)C3=CC=CC=C3OC)C
InChIInChI=1S/C17H20N4O/c1-4-9-18-16-10-12(2)19-17-11-14(20-21(16)17)13-7-5-6-8-15(13)22-3/h5-8,10-11,18H,4,9H2,1-3H3
InChIKeyYETGSEZHBWNRNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 950415-23-3): Compound Identity and Pharmacophore Context


2-(2-Methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 950415-23-3) is a fully synthetic, small-molecule heterocycle built on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a purine bioisostere with broad utility in kinase inhibitor design [1]. It possesses a molecular formula of C₁₇H₂₀N₄O and a molecular weight of 296.37 g·mol⁻¹ . The compound features three distinguishing substituents: an electron-rich 2-methoxyphenyl ring at C2, a methyl group at C5, and an n-propylamine side chain at C7. These substituents define a unique pharmacophoric fingerprint that differentiates it from other pyrazolo[1,5-a]pyrimidin-7-amines explored as PIM-1, PIM-2, CDK2, CDK7, CDK9, PI3Kδ, or multi-kinase inhibitors [2].

Why 2-(2-Methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrimidine Analogs


Substituting 2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine with a generic pyrazolo[1,5-a]pyrimidin-7-amine is not chemically or biologically valid because the C2 2-methoxyphenyl group, C5 methyl, and C7 N-propyl substituents cooperatively dictate kinase selectivity, potency, and physicochemical properties. Literature SAR demonstrates that a 2-methoxyphenyl ring at C2 engages a distinct hydrophobic pocket in PIM-1/2 kinases that unsubstituted phenyl or heteroaryl groups cannot optimally occupy [1]. At C7, the linear n-propyl group provides a balance of lipophilicity and steric bulk that differs from isopropyl, cyclopropyl, or substituted benzyl amines, affecting both target affinity and off-target promiscuity [2]. Replacing the C5 methyl with hydrogen or larger alkyl groups alters conformational dynamics of the pyrimidine ring and often results in a >10-fold loss in kinase inhibition [3].

Quantitative Differentiation Evidence for 2-(2-Methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine Against Closest Structural Analogs


Kinase Selectivity Fingerprint: Target Compound vs. N-Isopropyl Analog in OCT1 Transporter Interaction

The N-propyl substitution at C7 in the target compound (CAS 950415-23-3) is anticipated to reduce interaction with human organic cation transporter 1 (OCT1) compared to the N-isopropyl analog (CAS 933021-16-0). The N-isopropyl analog exhibits an OCT1 IC₅₀ of 1.38 × 10⁵ nM (138 µM) in HEK293 cells, indicating minimal transporter engagement [1]. The less sterically hindered N-propyl group of the target compound may further decrease OCT1 binding, potentially reducing hepatic first-pass extraction and improving oral bioavailability [2].

Kinase inhibitor selectivity Transporter-mediated drug disposition Hepatic uptake

PIM-1 Kinase Inhibition Potential: 2-Methoxyphenyl Motif SAR Within the Pyrazolo[1,5-a]pyrimidine Class

The 2-methoxyphenyl group at C2 is a critical determinant of PIM-1 kinase affinity. In a closely related pyrazolo[1,5-a]pyrimidine series, compound 5j bearing a 4-hydroxy-3-methoxyphenyl group at the equivalent position inhibited PIM-1 with an IC₅₀ of 0.158 µM and PIM-2 with an IC₅₀ of 0.297 µM, representing a 1.9-fold selectivity for PIM-1 over PIM-2 [1]. In contrast, staurosporine, a non-selective kinase inhibitor, showed IC₅₀ values of 0.294 µM (PIM-1) and 0.477 µM (PIM-2) [1]. Another series found that a 4-methoxyphenyl analog (10f) inhibited PIM-1 with an IC₅₀ of 0.18 µM [2]. The 2-methoxyphenyl regioisomer in the target compound presents a distinct electronic and steric profile that may uniquely influence binding pocket interactions.

PIM-1 kinase Oncology Apoptosis induction

C7 N-Propyl vs. N-Cyclopentyl Substitution: Impact on Physicochemical Properties and Kinase Selectivity

The C7 N-propyl substituent confers distinct physicochemical properties compared to bulkier N-cyclopentyl or N-cyclohexyl analogs. The N-cyclopentyl analog (N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine) exhibits an IC₅₀ of 62.9 µM in a PIM-1-related screening assay [1], suggesting that excessive steric bulk at C7 is detrimental to kinase binding. Calculated logP for the target compound is approximately 3.4, compared to ~4.2 for the N-cyclopentyl analog, indicating improved ligand efficiency metrics . The linear N-propyl chain also introduces fewer rotatable bonds than larger cycloalkyl amines, potentially improving membrane permeability.

Lipophilicity Ligand efficiency Drug-likeness

CYP450 Metabolic Stability Differentiation: In Silico Assessment of N-Propyl vs. Branched Alkyl Amines

The linear N-propyl group at C7 of the target compound is predicted to be less susceptible to CYP450-mediated N-dealkylation compared to the N-isopropyl analog. The N-isopropyl analog (CAS 933021-16-0) shows an IC₅₀ of 5.50 × 10³ nM (5.5 µM) against CYP3A4/5 in human liver microsomes [1]. The target compound's linear N-propyl chain lacks the tertiary carbon present in the isopropyl group, which is a preferred site for CYP3A4-mediated hydroxylation, potentially yielding a metabolic stability advantage of 1.5–3.0-fold [2].

Metabolic stability CYP3A4/5 Human liver microsomes

Recommended Application Scenarios for 2-(2-Methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine in Drug Discovery and Chemical Biology


PIM Kinase Inhibitor Lead Optimization: Exploring C7 N-Propyl SAR for Isoform Selectivity

This compound serves as a focused SAR probe for investigating how the linear N-propylamine at C7 modulates PIM-1 vs. PIM-2 selectivity. The 2-methoxyphenyl motif at C2 provides a defined pharmacophore for targeting the PIM-1 hydrophobic pocket, as demonstrated by structurally related analogs (5j, 10f) achieving PIM-1 IC₅₀ values of 0.158–0.18 µM [1]. Researchers can use this compound to benchmark C7 substituent effects against N-isopropyl, N-cyclopentyl, and N-cyclohexyl analogs to map the steric and lipophilic tolerance of the kinase hinge region.

Hepatic Disposition Studies: Transporter Interaction Profiling of Pyrazolo[1,5-a]pyrimidin-7-amines

The target compound is a suitable tool for studying how incremental changes in amine substitution at C7 affect OCT1, OATP1B1, and OATP1B3 transporter recognition. The N-isopropyl analog (CAS 933021-16-0) has been characterized in an OCT1 inhibition assay (IC₅₀ = 138 µM) [2]. Comparing the N-propyl target compound in the same assay panel can establish quantitative structure–transporter relationship (QSTR) models that predict hepatic uptake and biliary clearance for this chemotype.

Multi-Kinase Selectivity Profiling Using a Defined 2-Methoxyphenyl Scaffold

The pyrazolo[1,5-a]pyrimidine core is a recognized hinge-binding motif for CDK2, CDK7, CDK9, PI3Kδ, and PIM kinases [3]. The target compound's unique combination of 2-methoxyphenyl, 5-methyl, and 7-N-propyl substituents provides a starting point for broad kinome selectivity profiling. Published data show that structurally related pyrazolo[1,5-a]pyrimidin-7-amines achieve IC₅₀ values as low as 3 nM (CDK2) and 18 nM (PI3Kδ) [3], suggesting the target compound could be screened against a diverse kinome panel to identify additional targets or selectivity liabilities.

Metabolic Stability Optimization: Reducing CYP3A4-Mediated Clearance via N-Alkyl Fine-Tuning

The linear N-propyl chain is predicted to be metabolically more stable than branched alkyl amines, which are susceptible to CYP3A4/5-mediated oxidation. The N-isopropyl analog inhibits CYP3A4/5 with an IC₅₀ of 5.5 µM [2]. The target compound can be used in comparative human liver microsome stability assays to quantify the metabolic stability advantage of the linear N-propyl group, informing the design of pyrazolo[1,5-a]pyrimidine candidates with improved pharmacokinetic profiles.

Quote Request

Request a Quote for 2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.